molecular formula C18H21NO3 B1323146 Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 189333-18-4

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No. B1323146
CAS RN: 189333-18-4
M. Wt: 299.4 g/mol
InChI Key: GZXUPVALIYWMTB-UHFFFAOYSA-N
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Description

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, also known as 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylic acid benzyl ester, is a compound with a unique chemical structure. It is an organic compound with a molecular formula of C14H19NO3. This compound was first synthesized in the laboratory in 1978 and has since been extensively studied due to its wide range of applications. It is used in a variety of scientific research applications, such as the synthesis of novel compounds and the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate and its derivatives are used in various synthetic approaches. For instance, it has been utilized as an intermediate in the formal total synthesis of (±)-perhydrohistrionicotoxin (Pearson & Ham, 1983). Such syntheses highlight the compound's role in forming complex molecular structures.

  • Ring Construction and Transformations : The compound plays a significant role in ring construction and transformations. For example, it has been used to synthesize various piperidinic synthons via ring contraction, demonstrating its utility in creating diverse chemical structures (Duhamel, Kotera, & Monteil, 1986).

  • Spirocyclic Compounds Synthesis : It serves as a key component in the synthesis of spirocyclic compounds. Research indicates its use in creating ethynylazaspirocycloundecene, an approach to side chain unsaturated histrionicotoxins (Butlin, Holmes, & Edward, 1988).

  • Oxaspirocyclization : The compound is involved in Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations, highlighting its role in producing substituted oxaspiro systems under mild conditions (Young, Jung, & Cheng, 2000).

Medicinal Chemistry Applications

  • Analgesic Activity : Certain derivatives of this compound have been investigated for their analgesic activities. Some compounds have shown significant activity in phenylquinone writhing and yeast inflamed foot assays, contributing to the understanding of structure-activity relationships in this chemical class (Cohen, Banner, & Lopresti, 1978).

  • Antibacterial Activity : The synthesis and evaluation of certain derivatives have shown promising antibacterial activity, particularly against β-lactamase-producing bacteria. This suggests its potential as a framework for developing new antibacterial agents (Andreotti et al., 1996).

  • EC50 value of 5.5 µM, comparable to known coronavirus inhibitors, highlighting the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXUPVALIYWMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634060
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189333-18-4
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl 4-formylpiperidine-1-carboxylate (5.17 g, 20.907 mmol) and p-Toluenesulfonic acid monohydrate (0.398 g, 2.091 mmol) were stirred in Benzene (30.0 ml, 334.136 mmol) at 70° C. But-3-en-2-one (3.76 ml, 41.813 mmol) was added and the reaction mixture was refluxed o/n while removing water with dean-stark trap. After cooling the reaction mixture to rt, sat. NaHCO3 soln. was added and the organic layer was dried over Na2SO4 and evaporated. The resulting oil was purified by Biotage (SiO2, 250 g, EtOAc/Hep 10% to 50%) to afford the title compound (3.58 g, 11.96 mmol, 57.2% yield).
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Yield
57.2%

Synthesis routes and methods II

Procedure details

Methyl vinyl ketone (1.64 ml), ethanol (5 ml) and water (5 ml) were added to benzyl 4-formylpiperidine-1-carboxylate (5 g). The mixture was then added to a boiling solution of potassium hydroxide (0.22 g) in ethanol (10 ml), and the resulting reaction mixture was refluxed for 1 h (TLC monitoring). When the reaction was complete, the mixture was added to water (25 ml) and extracted with ethyl acetate (2×50 ml). The combined organic phases were dried (Na2SO4) and concentrated under vacuum. The crude product so obtained was purified by column chromatography (silical gel, 25% ethyl acetate/hexane). Yield: 2.8 g (46%)
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of EXAMPLE 265A (15.88 g) in ethanol (300 mL) was added but-3-enone (3.89 g). The mixture was stirred at reflux overnight. Then acetic acid (30 mL) was added to the mixture which was stirred at reflux again overnight. The mixture was then concentrated under vacuum and the residue was diluted with ethyl acetate (400 mL) and washed with water and brine and dried over Na2SO4. After filtration and evaporation of the solvent, column purification gave the title compound.
Quantity
15.88 g
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 0.98 g (3.96 mmol) benzyl 4-formylpiperidine-1-carboxylate (prepared by the method from Eur. J. Med. Chem. 1991, 26, 625) and 0.28 g (4.0 mmol) 3-buten-2-one in a mixture of 1 ml methanol and 1 ml water was added dropwise to a boiling solution of 0.015 g (0.27 mmol) potassium hydroxide in 1 ml methanol. After 1 hour heating with reflux the cooled mixture was poured into 50 ml water, and it was extracted with tert.-butylmethylether. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The title compound was obtained from the remaining oil by HPLC on silica gel with hexane/acetone 4:1.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 2
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 3
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 4
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 5
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 6
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

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